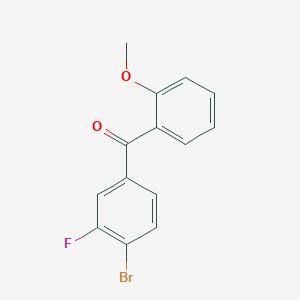

4-Bromo-3-fluoro-2'-methoxybenzophenone

Description

4-Bromo-3-fluoro-2'-methoxybenzophenone is a benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position on one aromatic ring (Ring A), and a methoxy group at the 2'-position on the second aromatic ring (Ring B). Its molecular formula is C₁₄H₁₀BrFO₂, with a molecular weight of 307.14 g/mol . Benzophenones are widely studied for their roles as intermediates in organic synthesis and as bioactive agents, particularly in anti-inflammatory drug discovery .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNRQSBJFROXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641464 | |

| Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-55-7 | |

| Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2’-methoxybenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzene and 2-methoxybenzoyl chloride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 4-bromo-3-fluorobenzene reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-3-fluoro-2’-methoxybenzophenone.

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted benzophenones with various functional groups.

Reduction: Formation of 4-Bromo-3-fluoro-2’-methoxybenzyl alcohol.

Oxidation: Formation of 4-Bromo-3-fluoro-2’-hydroxybenzophenone.

Scientific Research Applications

4-Bromo-3-fluoro-2’-methoxybenzophenone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.

Materials Science: It is used in the design and synthesis of novel materials with specific optical or electronic properties.

Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2’-methoxybenzophenone depends on its specific application:

In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

In Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity.

In Materials Science: The compound’s electronic properties can be exploited to design materials with desired optical or electronic characteristics.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The biological and physicochemical properties of benzophenones are highly dependent on substituent positions. Below is a comparative analysis with key analogs:

Biological Activity

4-Bromo-3-fluoro-2'-methoxybenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure

This compound belongs to the benzophenone class of compounds, characterized by its unique functional groups that contribute to its biological activity. The presence of bromine and fluorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were found to be approximately 8.47 µM and 9.22 µM, respectively, indicating potent growth inhibitory effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells, although the precise pathways are still under investigation .

Study 1: Anticancer Activity

In a study assessing the effects of this compound on MCF-7 cells, researchers found that treatment with this compound led to a significant decrease in cell viability over a 72-hour period. The percentage of viable cells decreased from 58.48% at 5 µM concentration after 48 hours to 43.89% after 72 hours, demonstrating time-dependent cytotoxicity .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable inhibition zones, suggesting its potential utility in treating bacterial infections.

Data Table: Biological Activity Summary

| Activity | Cell Line/Organism | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 8.47 | Inhibits proliferation |

| Anticancer | HeLa | 9.22 | Inhibits proliferation |

| Antimicrobial | Staphylococcus aureus | - | Significant inhibition |

| Antimicrobial | Escherichia coli | - | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.